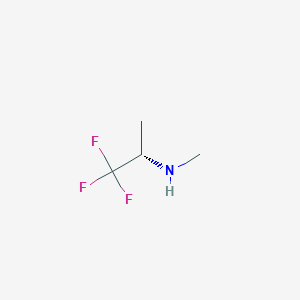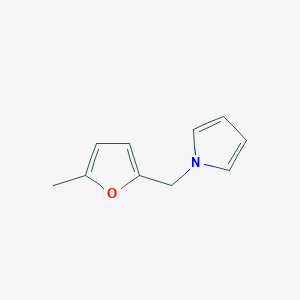![molecular formula C12H16BrN5O2 B3047335 9-(2-Bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione CAS No. 137881-71-1](/img/structure/B3047335.png)
9-(2-Bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione
描述
9-(2-Bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione is a useful research compound. Its molecular formula is C12H16BrN5O2 and its molecular weight is 342.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The compound “9-(2-Bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione” is a derivative of xanthine . Xanthine and its derivatives have been shown to interact with various targets, including adenosine receptors and monoamine oxidases . These targets play crucial roles in numerous physiological processes, such as neurotransmission, inflammation, and immune responses .
Mode of Action
The interaction of this compound with its targets can lead to various changes in cellular functions. For instance, by acting as an antagonist at adenosine receptors, it can inhibit the actions of adenosine, a neurotransmitter that has various effects including promoting sleep and relaxation . Additionally, by inhibiting monoamine oxidases, it can increase the levels of monoamine neurotransmitters, which can have various effects such as enhancing mood and increasing alertness .
Biochemical Pathways
The compound can affect various biochemical pathways due to its interactions with its targets. For example, by inhibiting monoamine oxidases, it can affect the metabolism of monoamine neurotransmitters, leading to their increased levels . Additionally, by acting as an antagonist at adenosine receptors, it can affect various signaling pathways mediated by these receptors .
Result of Action
The action of this compound can result in various molecular and cellular effects. For instance, by increasing the levels of monoamine neurotransmitters, it can enhance synaptic transmission, which can lead to various effects such as improved mood and increased alertness . Additionally, by inhibiting the actions of adenosine, it can lead to increased wakefulness and decreased inflammation .
生化分析
Biochemical Properties
It is known that purine derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some purine derivatives have been found to have affinity towards serotonin receptor and phosphodiesterase inhibitor activity .
Cellular Effects
Purine derivatives have been reported to show different pharmacological actions in respiratory tract, heart, smooth muscle cells, central nervous system (CNS), kidney, stomach etc .
Molecular Mechanism
It is known that purine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that purine derivatives are involved in various metabolic pathways, including interactions with enzymes or cofactors .
属性
IUPAC Name |
9-(2-bromoethyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN5O2/c1-15-9-8(10(19)16(2)12(15)20)18-6-3-5-17(7-4-13)11(18)14-9/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESMZTQFUCEHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379737 | |
| Record name | 9-(2-bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137881-71-1 | |
| Record name | 9-(2-bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]-](/img/structure/B3047257.png)






![(2-Methylbenzo[d]oxazol-4-yl)methanol](/img/structure/B3047269.png)



